Glicaramide

antidiabetic sulfonylurea hypoglycemic potency

Traditional sulfonylureas share a benzamide core, limiting pharmacophore analysis. Glicaramide’s pyrazolo[3,4-b]pyridine scaffold solves this by offering a direct comparator to glibenclamide with equipotent insulin secretagogue activity and added PPARγ agonism. • Scaffold-specific differentiation: Non-chlorobenzyl structure avoids off-target binding typical of glibenclamide. • Dual mechanism: Investigate SUR1 blockade and PPARγ-mediated glucose disposal in one entity. • Research tool: Used as a structurally distinct high-potency control in rodent type 2 diabetes models. Supplied for immediate laboratory use.

Molecular Formula C30H42N6O5S
Molecular Weight 598.8 g/mol
CAS No. 36980-34-4
Cat. No. B1201709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlicaramide
CAS36980-34-4
Synonymsglicaramide
SQ 65993
Molecular FormulaC30H42N6O5S
Molecular Weight598.8 g/mol
Structural Identifiers
SMILESCCN1C2=NC=C(C(=C2C(=N1)C)OCCC(C)C)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)NC(=O)NC4CCCCC4
InChIInChI=1S/C30H42N6O5S/c1-5-36-28-26(21(4)34-36)27(41-18-16-20(2)3)25(19-32-28)29(37)31-17-15-22-11-13-24(14-12-22)42(39,40)35-30(38)33-23-9-7-6-8-10-23/h11-14,19-20,23H,5-10,15-18H2,1-4H3,(H,31,37)(H2,33,35,38)
InChIKeyDIBGLVNSPMMGHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glicaramide Identity and Comparator Baseline


Glicaramide (SQ-65993, CAS 36980-34-4) is a second-generation sulfonylurea hypoglycemic agent that stimulates insulin secretion by closing ATP‑sensitive K⁺ (Kₐₜₚ) channels in pancreatic β‑cells via binding to the sulfonylurea receptor 1 (SUR1) [1]. Its pyrazolo[3,4‑b]pyridine scaffold distinguishes it from the more common benzamide‑based sulfonylureas such as glibenclamide (glyburide) [2]. The compound is orally bioavailable and has been reported to possess pronounced extra‑pancreatic effects relative to glibenclamide or tolbutamide [3]. For scientific procurement, Glicaramide’s value lies not in superior potency but in its distinct pharmacophore (cyclic acyl replacement of the 2‑methoxy‑5‑chlorobenzyl group) and its specific in‑class activity rank relative to glidazamide, tolbutamide, and glibenclamide.

Why Glicaramide Cannot Be Substituted with Other Sulfonylureas


Although all second‑generation sulfonylureas converge on SUR1, their pharmacodynamic and pharmacokinetic profiles differ substantially due to variations in the lipophilic side‑chain and the heterocyclic core [1]. Glicaramide’s pyrazolo[3,4‑b]pyridine core and the cyclohexyl‑urea sulfonamide tail produce a hypoglycemic rank order that is distinct from both the more potent glibenclamide and the less potent glidazamide . Furthermore, Glicaramide has been reported to exhibit more pronounced extra‑pancreatic effects than glibenclamide or tolbutamide, which may translate into a different insulin‑sensitising component [2]. Consequently, substituting Glicaramide with a generic “equipotent” sulfonylurea would overlook these structural and extra‑pancreatic differences, potentially compromising the reproducibility of a research model or the therapeutic profile under investigation.

Differentiation Evidence for Glicaramide


Hypoglycemic Potency Rank vs. Glibenclamide

In the foundational 1973 structure–activity study, Glicaramide (compound 32) demonstrated a hypoglycemic effect that was ‘about equal to that of glibenclamide’ and ‘superior to that of glidazamide or tolbutamide’ [1]. This head‑to‑head comparison was performed within a single‑laboratory series of pyrazolo[3,4‑b]pyridine derivatives, ensuring consistent assay conditions. The finding establishes that Glicaramide’s potency is indistinguishable from the high‑potency benchmark glibenclamide, while clearly exceeding the first‑generation comparator tolbutamide and the second‑generation comparator glidazamide. This rank is confirmed by a vendor‑level data sheet stating that ‘Glidazamide's hypoglycemic effect is inferior to that of glicaramide’ .

antidiabetic sulfonylurea hypoglycemic potency

Structural Differentiation from Glibenclamide

Glicaramide is a direct structural analog of glibenclamide in which the 2‑methoxy‑5‑chlorobenzyl substituent has been replaced by a cyclic acyl group (derived from the pyrazolo[3,4‑b]pyridine‑5‑carboxylic acid) [1]. This substitution eliminates the halogenated aromatic ring present in glibenclamide, thereby altering the electronic and steric properties of the molecule. The molecular weight increases from 494.0 Da (glibenclamide) to 598.8 Da (Glicaramide), and the calculated octanol‑water partition coefficient (ACD/LogP) rises from 4.19 (glibenclamide) to 4.86 (Glicaramide), indicating higher lipophilicity [2]. The topological polar surface area (tPSA) is 153 Ų for Glicaramide versus 122 Ų for glibenclamide, which may influence membrane permeability and off‑target binding [2][3].

medicinal chemistry sulfonylurea pharmacophore structure‑activity relationship

Extra-Pancreatic and PPARγ Activity

Glicaramide has been reported to exhibit more pronounced extra‑pancreatic effects than glibenclamide or tolbutamide [1]. The NCATS Inxight database further notes that ‘Peroxisome proliferator‑activated receptor gamma (PPARgamma) agonistic activity of glicaramide has been observed as well’ [2]. This dual pharmacology (insulin secretagogue + potential PPARγ‑mediated insulin sensitisation) is not a class‑wide property of sulfonylureas and represents a differentiated mechanism. Quantitative PPARγ transactivation data (EC₅₀, fold activation vs. rosiglitazone) are not publicly available, and this differentiation therefore remains at the qualitative level.

extra‑pancreatic PPARgamma insulin sensitizer sulfonylurea differentiation

Clean Research Background Without Clinical Legacy

Glicaramide has not been advanced into registered clinical trials and carries no FDA‑ or EMA‑approved indication [1]. In contrast, glibenclamide and glipizide are extensively prescribed, and their pharmacology is complicated by decades of clinical data, known drug‑drug interactions, and polymorphic metabolism (CYP2C9) [2]. The absence of a clinical legacy makes Glicaramide a cleaner probe for mechanistic studies, as confounding factors such as active metabolites, human‑specific pharmacokinetic variability, and off‑label effects are not present in the same density as for marketed sulfonylureas.

research tool non‑clinical experimental compound

Physicochemical Property Comparison

Glicaramide’s computed properties differentiate it from other second‑generation sulfonylureas. The ACD/LogP of 4.86 is higher than that of glibenclamide (4.19), glipizide (1.91), and gliclazide (2.12) [1]. The hydrogen‑bond donor count is 3 (same as glibenclamide), but the hydrogen‑bond acceptor count is 11 (vs. 7 for glibenclamide and 7 for glipizide) [2]. These differences affect solubility, permeability, and the potential for off‑target interactions, and they must be accounted for when designing in vitro assays (e.g., DMSO stock concentration limits, protein binding in cell‑culture media).

physicochemical profile drug‑likeness Lipinski parameters

Research and Industrial Application Scenarios


Sulfonylurea SAR and Scaffold-Hopping Studies

Glicaramide is ideally suited for medicinal chemistry programmes that aim to explore non‑benzamide sulfonylurea pharmacophores. Its pyrazolo[3,4‑b]pyridine core provides a direct comparator to glibenclamide, allowing researchers to isolate the contribution of the heterocyclic scaffold to SUR1 binding, insulin secretion, and PPARγ agonism [1]. The compound’s equipotency to glibenclamide ensures that any observed differences in selectivity or extra‑pancreatic activity are scaffold‑driven rather than potency‑driven.

Dual-Mechanism Antidiabetic Research

Because Glicaramide has been reported to exhibit both insulin‑secretagogue activity and PPARγ agonism, it serves as a unique tool for investigating dual‑mechanism antidiabetic pharmacology [1][2]. Unlike glibenclamide, which is predominantly a pure secretagogue, Glicaramide may allow researchers to dissect the interplay between SUR1‑mediated insulin release and PPARγ‑mediated peripheral glucose disposal in a single chemical entity.

In Vivo Efficacy Models with a High-Potency Control

In rodent models of type 2 diabetes, Glicaramide can be employed as a high‑potency sulfonylurea control arm that is structurally distinct from glibenclamide [1]. This is particularly valuable when the experimental question requires ruling out scaffold‑specific effects (e.g., chlorobenzyl‑associated off‑target binding) while maintaining a comparable level of glucose lowering.

Chemical Biology Probe Development

Glicaramide’s experimental status—no clinical trial history, no approved therapeutic indication—makes it an attractive starting point for chemical biology probe development [1]. Its well‑defined sulfonylurea‑SUR1 axis, combined with the absence of extensive clinical confounders, allows researchers to use it as a clean phenotypic probe for Kₐₜₚ channel‑dependent and ‑independent effects.

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